molecular formula C6H2Cl2FNO2 B1585222 1,2-Dichloro-4-fluoro-5-nitrobenzene CAS No. 2339-78-8

1,2-Dichloro-4-fluoro-5-nitrobenzene

Cat. No. B1585222
CAS RN: 2339-78-8
M. Wt: 209.99 g/mol
InChI Key: FXOCDIKCKFOUDE-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-nitrobenzene is a compound that has been studied in nematic solvents . It may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds .


Synthesis Analysis

This compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .


Molecular Structure Analysis

The molecular formula of this compound is Cl2C6H2(F)NO2 . It has a molecular weight of 209.99 .


Chemical Reactions Analysis

This compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .


Physical And Chemical Properties Analysis

The compound has a boiling point of 247 °C and a melting point of 17 °C . It has a density of 1.596 g/mL at 25 °C . The refractive index is 1.575 (lit.) .

Scientific Research Applications

Chemical and Physical Properties Studies

1,2-Dichloro-4-fluoro-5-nitrobenzene (DCFN) has been the subject of various studies focusing on its chemical and physical properties. Investigations include the examination of its molecular structure, vibrational spectra, and intermolecular interactions. For example, studies have utilized density functional calculations to analyze the vibrational spectra of DCFN, enhancing understanding of its molecular characteristics and potential interactions with other compounds (Krishnakumar, Barathi, & Mathammal, 2012). Additionally, research on close contacts and intermolecular energies in structures similar to DCFN helps in understanding its solid-state chemistry and potential applications in materials science (Bosch, Bowling, & Speetzen, 2022).

Synthesis and Chemical Reactions

DCFN is also central to studies exploring its synthesis and reactivity. Research on the catalytic synthesis of DCFN demonstrates its efficient production, which is crucial for its applications in various chemical processes (L. Hui-ping, 2005). Furthermore, the exploration of reactions involving DCFN, such as electron attachment and dissociation, is significant for understanding its behavior in different chemical environments (Asfandiarov et al., 2007).

Environmental and Biological Applications

Studies on DCFN also encompass its environmental and biological implications. For instance, the microbial degradation of DCFN-related compounds by certain bacterial strains showcases potential environmental applications, particularly in bioremediation (M. Shah, 2014). This aspect is crucial for addressing environmental pollution concerns involving nitroaromatic compounds.

Mechanism of Action

The compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336466
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2339-78-8
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2339-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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